9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
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Overview
Description
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives It features a purine core structure substituted with a 3-methoxybenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methoxybenzyl chloride.
Alkylation Reaction: The purine derivative is reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the 3-methoxybenzyl-substituted purine.
Dimethylation: The intermediate product is then subjected to dimethylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It modulates pathways related to nucleotide synthesis and degradation, affecting cellular proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-8-(3-Methoxybenzyl)-9H-purin-6-amine: Another purine derivative with similar structural features but different alkyl substitutions.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with a similar 3-methoxybenzyl group but different core structure.
Uniqueness
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its ability to interact with purine metabolism enzymes makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
112089-19-7 |
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Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-19(2)14-13-15(17-9-16-14)20(10-18-13)8-11-5-4-6-12(7-11)21-3/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
KQILSVQIKSHHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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